molecular formula C13H11BrFNO2 B13004215 Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B13004215
M. Wt: 312.13 g/mol
InChI Key: DXJXCWBXHBIXDK-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at position 4, fluorine at position 6, and a methyl group at position 7.

Properties

Molecular Formula

C13H11BrFNO2

Molecular Weight

312.13 g/mol

IUPAC Name

ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11BrFNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(15)5-9(12)11(10)14/h4-6H,3H2,1-2H3

InChI Key

DXJXCWBXHBIXDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Br)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of a quinoline derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, and a fluorinating agent such as Selectfluor for fluorination. The esterification step can be achieved using ethanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular formulas, and key features of Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate with analogous compounds:

Compound Name Substituents (Positions 4, 6, 8) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound (Target) Br, F, CH3 C13H11BrFNO2 ~328.14 Unique 8-methyl group enhances steric bulk; bromine at position 4 increases electrophilicity. -
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h) Cl, Br, F C12H7BrClFNO2 346.55 Chlorine at position 4 improves reactivity in nucleophilic substitutions .
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate OH, Br, OCF3 C13H9BrF3NO4 380.1 Hydroxy group at position 4 enables hydrogen bonding; trifluoromethoxy enhances metabolic stability .
Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate OH, Br, CH3 C13H12BrNO3 310.14 Hydroxy group at position 4 increases polarity, reducing membrane permeability .
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate NHCH3, F, CH3 C14H15FN2O2 278.28 Methylamino group at position 4 enhances binding to CNS targets .

Physicochemical Properties

  • Lipophilicity : The 8-methyl group in the target compound increases hydrophobicity compared to derivatives with polar substituents (e.g., hydroxy or trifluoromethoxy groups) .
  • Reactivity : Bromine at position 4 offers distinct reactivity over chlorine (e.g., slower substitution rates but higher stability in acidic conditions) .

Biological Activity

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative efficacy with other compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrFNO2C_{12}H_{10}BrFNO_2, with a molecular weight of approximately 303.12 g/mol. The compound features a quinoline core substituted with bromine and fluorine atoms, which significantly influence its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine atom enhances binding affinity, while the fluorine atom contributes to the compound's stability and reactivity in biological systems.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity : this compound has demonstrated significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. In vitro studies have shown minimum inhibitory concentrations (MIC) as low as 50 µg/mL against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines. For instance, it was shown to induce apoptosis in MCF-7 breast cancer cells at IC50 values around 168.78 µM, leading to cell cycle arrest at the G1 phase .
  • Antitubercular Activity : Recent studies have highlighted its potential against Mycobacterium tuberculosis, with derivatives showing MIC values significantly lower than traditional antitubercular drugs .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been crucial in enhancing its biological activity:

CompoundSubstituentActivity Profile
This compoundBromine & FluorineStrong antibacterial and anticancer activity
Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylateChlorine instead of BromineReduced antibacterial potency
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylateDimethylamino groupEnhanced reactivity and potential bioactivity

The presence of halogen substituents (bromine and fluorine) is critical for the compound's interaction with target proteins, influencing both binding affinity and specificity.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against E. coli and S. aureus. The results indicated an MIC of 50 µg/mL for both bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays on MCF-7 cells showed that treatment with this compound resulted in a significant increase in early apoptosis compared to control groups. Flow cytometry analysis revealed increased G1 phase arrest, indicating effective cell cycle modulation .

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